molecular formula C9H7FO3 B3042997 (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid CAS No. 696589-23-8

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Cat. No. B3042997
M. Wt: 182.15 g/mol
InChI Key: FYJKSAQOWJFNMW-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . The compound is also known by other synonyms such as 2-Fluoro-4-hydroxycinnamic acid .


Molecular Structure Analysis

The molecular structure of “(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” includes a benzene ring substituted with a fluoro group and a hydroxy group, and an acrylic acid moiety . The compound has two hydrogen bond donors and four hydrogen bond acceptors . The exact mass of the compound is 182.038 .


Physical And Chemical Properties Analysis

“(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” has a molecular weight of 182.15 and an exact mass of 182.038 . It has a topological polar surface area of 57.5 . The compound has two rotatable bonds .

Scientific Research Applications

Metal Complex Synthesis

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is utilized in the synthesis of metal complexes. Liu, Liu, and Li (2011) discussed the synthesis of new complexes with fluoro-phenyl-acrylic acids, highlighting the formation of different structural complexes like trinuclear complexes and 2D grid-like metal-organic frameworks. These complexes were observed to exhibit antiferromagnetic interactions in certain conditions, emphasizing their potential in magnetic and coordination chemistry (Liu, Liu, & Li, 2011).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Abu-Rayyan et al. (2022) explored the impact of corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions. Their research focused on using electrochemical methods to demonstrate the effectiveness of these compounds as corrosion inhibitors, highlighting the practical applications in material science and engineering (Abu-Rayyan et al., 2022).

Antimicrobial Activity

In the realm of pharmaceuticals and biotechnology, (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid derivatives have been studied for their antimicrobial properties. Arun, Reddy, and Rajkumar (2003) synthesized and characterized various derivatives, assessing their effectiveness against different microorganisms. This research demonstrates the potential of these compounds in developing new antimicrobial drugs and treatments (Arun, Reddy, & Rajkumar, 2003).

Polymer Science

In polymer science, (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is instrumental in creating functional polymers. Stoeber, Sustic, Simonsick, and Vogl (2000) synthesized various compounds with reactive hydroxyl and carboxyl groups. These compounds were used to create acrylic polymerizable products, demonstrating the versatility of this acid in producing materials with specific properties like ultraviolet stabilization (Stoeber et al., 2000).

Drug Delivery Systems

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid derivatives are also relevant in the development of drug delivery systems. Arun and Reddy (2005) synthesized novel crosslinkers for polymeric hydrogels, which were used in controlled drug release studies. This research highlights the application of these compounds in creating efficient drug delivery vehicles (Arun & Reddy, 2005).

Safety And Hazards

The safety data sheet for “(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Protective measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(E)-3-(2-fluoro-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJKSAQOWJFNMW-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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